molecular formula C18H30N2O3 B2636228 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2059767-75-6

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2636228
CAS No.: 2059767-75-6
M. Wt: 322.449
InChI Key: UNJDRVFBPUQRFN-UHFFFAOYSA-N
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Description

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea is a synthetic compound with a unique structure that combines an adamantane derivative with a urea moiety

Preparation Methods

The synthesis of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea involves several steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with oxan-4-yl isocyanate to form the desired urea compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets in cells. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes and leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea can be compared with other adamantane derivatives and urea compounds. Similar compounds include:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methoxy-2-adamantyl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-22-18(11-19-17(21)20-16-2-4-23-5-3-16)14-7-12-6-13(9-14)10-15(18)8-12/h12-16H,2-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJDRVFBPUQRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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